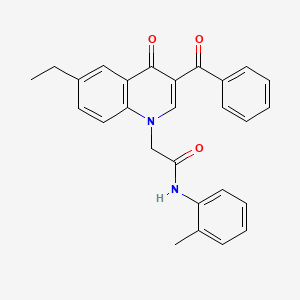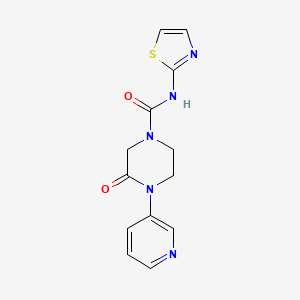
3-Oxo-4-pyridin-3-yl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-4-pyridin-3-yl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as OTAVA-BB 120957, and its molecular formula is C16H16N6O2S.
作用機序
The mechanism of action of 3-Oxo-4-pyridin-3-yl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide involves the inhibition of various enzymes and receptors. For example, it inhibits PDE5 by binding to its active site and preventing the hydrolysis of cGMP, which in turn leads to increased levels of cGMP and smooth muscle relaxation. It also inhibits cAMP phosphodiesterase and adenosine A1 receptor, which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific enzyme or receptor that is inhibited. For example, the inhibition of PDE5 leads to vasodilation and increased blood flow, which is beneficial for the treatment of erectile dysfunction and pulmonary arterial hypertension. The inhibition of cAMP phosphodiesterase and adenosine A1 receptor leads to anti-inflammatory and antitumor effects, which may be useful for the treatment of various diseases.
実験室実験の利点と制限
The advantages of using 3-Oxo-4-pyridin-3-yl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide in lab experiments include its high potency and selectivity for various enzymes and receptors, as well as its diverse biochemical and physiological effects. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of 3-Oxo-4-pyridin-3-yl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide. One direction is to investigate its potential applications in the treatment of various diseases, such as cancer, inflammation, and cardiovascular disorders. Another direction is to study its mechanism of action in more detail, including its interactions with other enzymes and receptors. Additionally, further studies are needed to assess its potential side effects and toxicity in vivo.
合成法
The synthesis of 3-Oxo-4-pyridin-3-yl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide involves the reaction of 3-pyridinecarboxylic acid, 2-aminothiazole, and piperazine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is purified by column chromatography or recrystallization to obtain a white solid with a high yield.
科学的研究の応用
3-Oxo-4-pyridin-3-yl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against various enzymes and receptors, including phosphodiesterase 5 (PDE5), cyclic adenosine monophosphate (cAMP) phosphodiesterase, and adenosine A1 receptor. It has also been shown to have antitumor, anti-inflammatory, and antimicrobial activities.
特性
IUPAC Name |
3-oxo-4-pyridin-3-yl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c19-11-9-17(13(20)16-12-15-4-7-21-12)5-6-18(11)10-2-1-3-14-8-10/h1-4,7-8H,5-6,9H2,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMPDASSMSMJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)NC2=NC=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
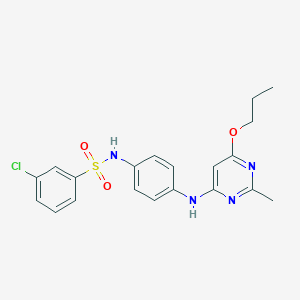
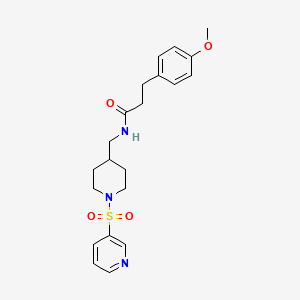
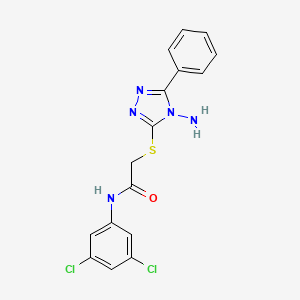
![2-{[1-(4-Methoxyphenyl)ethyl]amino}-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2700160.png)
![4-(dimethylamino)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2700162.png)

![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate](/img/structure/B2700165.png)
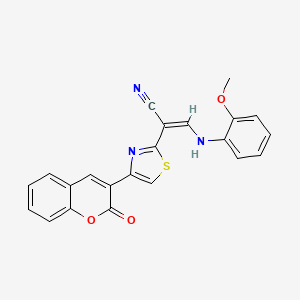

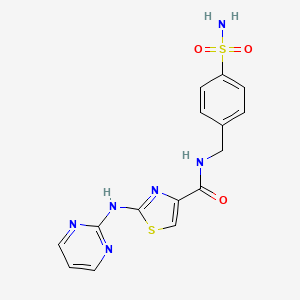

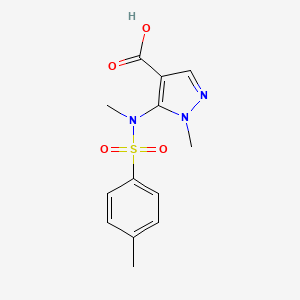
![4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B2700172.png)
